Triethylcholine hydroxide

cholinergic false transmitter central blood pressure regulation physostigmine challenge

Triethylcholine hydroxide (CAS 3651-90-9) is the hydroxide salt of the quaternary ammonium compound triethylcholine — the N,N,N-triethyl analogue of choline. It functions as a precursor to a cholinergic false transmitter: it is taken up by cholinergic nerve terminals, acetylated by choline acetyltransferase (ChAT) to acetyltriethylcholine, stored in synaptic vesicles, and released upon nerve stimulation as a pharmacologically inert substitute for acetylcholine.

Molecular Formula C8H21NO2
Molecular Weight 163.26 g/mol
CAS No. 3651-90-9
Cat. No. B12784217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylcholine hydroxide
CAS3651-90-9
Molecular FormulaC8H21NO2
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CCO.[OH-]
InChIInChI=1S/C8H20NO.H2O/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H2/q+1;/p-1
InChIKeyGRNRCQKEBXQLAA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethylcholine Hydroxide (CAS 3651-90-9): A Cholinergic False Transmitter Precursor for Neuromuscular and Autonomic Research


Triethylcholine hydroxide (CAS 3651-90-9) is the hydroxide salt of the quaternary ammonium compound triethylcholine — the N,N,N-triethyl analogue of choline [1]. It functions as a precursor to a cholinergic false transmitter: it is taken up by cholinergic nerve terminals, acetylated by choline acetyltransferase (ChAT) to acetyltriethylcholine, stored in synaptic vesicles, and released upon nerve stimulation as a pharmacologically inert substitute for acetylcholine [2]. Unlike simple competitive antagonists, triethylcholine produces a slowly developing, use-dependent neuromuscular weakness that is exacerbated by exercise and mimics myasthenia gravis, with its effects reversed by exogenous choline but not by acetylcholinesterase inhibitors such as neostigmine [3]. This unique mechanistic profile — pre-junctional interference with acetylcholine synthesis rather than postsynaptic receptor blockade — makes triethylcholine hydroxide a specialized research tool for investigating presynaptic cholinergic function, false transmitter physiology, and use-dependent synaptic failure models.

Mechanism Pre-junctional false transmitter precursor; acetylated by ChAT to inert acetyltriethylcholine, released as a pharmacologically inactive ACh substitute
Model Phenotype Supports use-dependent synaptic failure modeling: slowly developing, exercise-exacerbated neuromuscular weakness, reversed by choline but not by neostigmine

Why Triethylcholine Hydroxide Cannot Be Substituted by Other Choline Analogs or Neuromuscular Blockers in False Transmitter Research


Choline analogs and neuromuscular blocking agents are not functionally interchangeable with triethylcholine hydroxide. Monoethylcholine (MECh) and diethylcholine (DECh) share the false transmitter mechanism but exhibit distinct potency gradients: in the central nervous system, triethylcholine is the most potent inhibitor of the physostigmine-induced pressor response (TECh > DECh > MECh > choline), while its acetylated product acetyltriethylcholine is a partial agonist of considerably lower potency than acetylmonoethylcholine or acetylcholine [1]. Hemicholinium-3 (HC-3) is approximately 25 times more potent than triethylcholine at inhibiting acetylcholine synthesis in minced mouse brain, but unlike triethylcholine, HC-3 lacks significant postsynaptic ganglionic blocking action [2]. Postsynaptic neuromuscular blockers such as tubocurarine and decamethonium produce non-use-dependent paralysis reversed by anticholinesterases; triethylcholine produces use-dependent weakness that is refractory to anticholinesterases but reversed by choline [3]. Tetraethylammonium (TEA) is far more powerful than triethylcholine at facilitating pre-junctional transmitter release, yet it does not produce the sustained, use-dependent transmission failure characteristic of triethylcholine [4]. These pharmacological fingerprints mean that substituting any single analog or blocker will yield fundamentally different experimental outcomes in models of cholinergic false transmission, presynaptic ACh depletion, or use-dependent synaptic failure.

Triethylcholine
Central false transmitter potency rank #1 (TECh > DECh > MECh); use-dependent, choline-reversible block
MECh / DECh
Lower N-alkyl analogs may produce weaker central cholinergic depression; do not replicate the full presynaptic false transmitter efficacy gradient
Triethylcholine
Frequency-selective neuromuscular block; reversed by choline, refractory to neostigmine
Tubocurarine / Decamethonium
Postsynaptic blockers lack use-dependent frequency selectivity; block is neostigmine-reversible, not choline-reversible
Triethylcholine
Combined presynaptic ACh synthesis inhibition + postsynaptic ganglionic blockade
Hemicholinium-3 (HC-3)
More potent ACh synthesis inhibitor but lacks postsynaptic ganglionic blocking action; will not replicate dual pre-/postsynaptic profile

Quantitative Differentiation Guide: Triethylcholine Hydroxide vs. Closest Cholinergic Analogs and Blockers


Central False Transmitter Potency: TECh Is the Most Potent Ethylcholine Analog for Inhibiting Central Cholinergic Pressor Responses

In a direct head-to-head comparison, intracerebroventricular infusion of triethylcholine (TECh), diethylcholine (DECh), monoethylcholine (MECh), and choline was tested for inhibition of the physostigmine-induced pressor response in unanesthetized rats. The order of blocking potency was TECh > DECh > MECh > choline — i.e., triethylcholine was the most potent inhibitor among all ethylcholine analogs tested [1]. This rank order is directly opposite to the agonist potency order of their acetylated derivatives (ACh > AMECh > ADECh ≈ ATECh), where acetyltriethylcholine is only a partial agonist of considerably lower potency [1].

Central Potency Rank
Reported
TECh > DECh > MECh > choline (inhibition of physostigmine pressor response); opposite rank for acetylated agonists
Supports selection for maximal false transmitter-mediated cholinergic depression
ICV infusion in unanesthetized rats; muscarinic pressor assay
cholinergic false transmitter central blood pressure regulation physostigmine challenge structure-activity relationship

Use-Dependent Neuromuscular Block: Triethylcholine Selectively Abolishes High-Frequency Contractions While Sparing Low-Frequency Responses

In nerve-muscle preparations (cat tibialis anterior, rat isolated diaphragm), triethylcholine produced a selective reduction of muscle contractions elicited by high rates of nerve stimulation while leaving contractions evoked by slower stimulation rates unaffected [1]. This contrasts sharply with postsynaptic blockers: tubocurarine and decamethonium produce non-selective blockade at all stimulation frequencies [2]. During triethylcholine-induced paralysis, the muscle responded normally to injected acetylcholine and to direct electrical stimulation, confirming the pre-junctional locus [1]. In conscious animals, muscular weakness was slowly developing and exacerbated by exercise, resembling myasthenia gravis — a phenotype not produced by curare-like or depolarizing blockers [1].

Frequency Selectivity
Reported
Triethylcholine: selective block of high-rate stimulation; low-rate contractions unaffected. Tubocurarine/decamethonium: non-selective block at all frequencies.
Enables use-dependent synaptic failure modeling; not replicable by conventional postsynaptic blockers
Cat tibialis anterior, rat diaphragm preparations
neuromuscular junction use-dependent block myasthenia gravis model presynaptic failure

Diagnostic Reversal Profile: Triethylcholine Paralysis Is Reversed by Choline, Not by Anticholinesterases — Opposite to Myasthenia Gravis and Curariform Block

The failure of neuromuscular transmission produced by triethylcholine was reversed by injection of choline; in contrast, the anticholinesterase neostigmine was ineffective at reversing the block [1]. Choline also reduced the acute toxicity of triethylcholine in mice [1]. This reversal profile is the diagnostic hallmark that distinguishes triethylcholine's mechanism (presynaptic interference with ACh synthesis) from: (i) myasthenia gravis, where anticholinesterases are therapeutic; (ii) competitive (curare-like) block, which is reversed by neostigmine; and (iii) depolarizing block (decamethonium), which may be potentiated by anticholinesterases [2]. No anticholinesterase activity was detected for triethylcholine by manometric assay [2].

Reversal Signature
Reported
Triethylcholine block reversed by choline, NOT neostigmine. Curare block reversed by neostigmine. No anticholinesterase activity detected for triethylcholine.
Distinguishes presynaptic ACh synthesis failure from postsynaptic competitive block
Cat tibialis anterior, mouse toxicity; manometric ChE assay
acetylcholine synthesis inhibition cholinesterase inhibitor reversal agent differential diagnosis

ACh Synthesis Inhibition: Triethylcholine Is 25-Fold Less Potent Than Hemicholinium-3, with Distinct Postsynaptic Ganglionic Activity

A quantitative comparison of inhibitory effects on acetylcholine synthesis in minced mouse brain preparation established the potency ranking: hemicholinium base (HC-3) is approximately 25 times more potent than triethylcholine, and approximately 15 times more potent than troxonium (FWH-429) [1]. Critically, unlike HC-3, both triethylcholine and FWH-429 exhibit marked postsynaptic blocking action at ganglionic synapses [1]. This means that while HC-3 is the more potent presynaptic ACh synthesis inhibitor, triethylcholine possesses a dual pre- and postsynaptic profile at ganglia that HC-3 lacks, making triethylcholine the compound of choice when combined ganglionic and pre-junctional effects are experimentally required.

Potency vs. HC-3
Reported
HC-3 ~25× more potent than triethylcholine at inhibiting ACh synthesis; triethylcholine additionally exerts postsynaptic ganglionic blockade
Triethylcholine may be considered when concurrent ganglionic block is required
Mouse brain mince; ACh synthesis endpoint
acetylcholine synthesis inhibition hemicholinium presynaptic pharmacology potency ratio

Pre-Junctional Site of Action Confirmed: Triethylcholine Lacks Depolarizing and Curare-Like Postsynaptic Activity, Differentiating It from TEA

Triethylcholine was directly compared with tetraethylammonium (TEA), tubocurarine, decamethonium, and neostigmine for neuromuscular effects [1]. It was confirmed that triethylcholine's blocking action is pre-junctional: action potentials in the motor nerve were unaffected, and the muscle responded normally to injected ACh and direct electrical stimulation [2]. Triethylcholine was devoid of depolarizing action and curare-like blocking action; it possessed only a slight, transient curare-like effect that was too weak and transient to account for the slowly developing, long-lasting transmission failure [1]. TEA was much more powerful than triethylcholine in facilitating pre-junctional transmitter release, but the pre-junctional transmission failure produced by triethylcholine could not be explained simply by initial excessive release leading to transmitter exhaustion [1].

Site of Action
Reported
Pre-junctional mechanism confirmed; no depolarizing or significant curare-like block. TEA: powerful pre-junctional facilitation without sustained transmission failure.
Confirms pure presynaptic locus free of confounding postsynaptic effects
Conscious rabbits/mice, cat nerve-muscle, rat diaphragm
pre-junctional mechanism tetraethylammonium neuromuscular pharmacology site of action

Choline Transport and ChAT Substrate Profile: Triethylcholine Inhibits High-Affinity Choline Uptake with I50 2–6 μM and Is a Competitive ChAT Substrate

In a comparative study using rat brain synaptosomes, N-alkyl choline analogs including monoethylcholine, diethylcholine, and triethylcholine were all substrates for choline acetyltransferase (ChAT) and inhibited the high-affinity choline transport system with I50 values between 2 and 6 μM [1]. By comparison, hemicholinium-3 (HC-3) inhibited transport with an I50 of 0.08 μM — approximately 25- to 75-fold more potent [1]. Triethylcholine was also shown to be a competitive substrate of ChAT in a separate study using Torpedo marmorata electric organ enzyme, where V values for choline, mono-, di-, and triethylcholine indicated a direct relationship between enzyme activity and degree of N-alkyl substitution [2]. This positions triethylcholine as a moderate-affinity choline transport inhibitor and a bona fide ChAT substrate — a dual property essential for its function as a false transmitter precursor, but which means it cannot achieve the transport blockade potency of HC-3.

Transport & ChAT
Reported
High-affinity choline transport I50 2–6 μM; competitive ChAT substrate. HC-3 I50 0.08 μM (25–75× more potent).
Dual uptake and acetylation pathway supports false transmitter precursor function
Rat synaptosomes, Torpedo ChAT
high-affinity choline uptake choline acetyltransferase substrate specificity synaptosomal transport

Optimal Research and Industrial Use Cases for Triethylcholine Hydroxide Based on Validated Differential Evidence


Experimental Myasthenia Gravis Models Requiring Use-Dependent, Exercise-Exacerbated Neuromuscular Weakness

Triethylcholine hydroxide is the compound of choice for inducing a slowly developing, exercise-exacerbated muscular weakness that phenotypically mimics myasthenia gravis in conscious animals [1]. Unlike postsynaptic blockers (tubocurarine, decamethonium), the weakness is selective for high-frequency nerve stimulation while sparing low-frequency responses [1]. Because the paralysis is reversed by choline but not by neostigmine, the model tests specifically for presynaptic ACh synthesis failure rather than postsynaptic receptor compromise [2]. This makes triethylcholine essential for myasthenia research protocols where the experimental question concerns presynaptic contribution to use-dependent transmission failure.

Cholinergic False Transmitter Mechanism Studies in Central and Peripheral Synapses

Triethylcholine is the most potent of the N-ethyl choline analogs for inhibiting central cholinergic pressor responses (TECh > DECh > MECh > choline) [1]. Its acetylated product, acetyltriethylcholine, is a partial agonist of considerably lower potency than acetylmonoethylcholine or acetylcholine — a feature that makes triethylcholine the preferred precursor when the experimental goal is maximal reduction of cholinergic signaling via false transmitter substitution [1]. It is taken up, acetylated by ChAT, stored in synaptic vesicles, and released in a Ca²⁺-dependent manner, fulfilling all criteria for a cholinergic false transmitter [2]. This validated pathway makes triethylcholine hydroxide the definitive tool compound for studies of false transmitter synthesis, storage, and release at cholinergic synapses.

Presynaptic ACh Synthesis Inhibition with Concurrent Ganglionic Blockade

When an experimental protocol requires simultaneous presynaptic inhibition of ACh synthesis and postsynaptic ganglionic blockade, triethylcholine is the appropriate selection over hemicholinium-3 (HC-3) [1]. Although HC-3 is approximately 25-fold more potent as an ACh synthesis inhibitor, it lacks the postsynaptic ganglionic blocking action that triethylcholine exhibits [1]. Triethylcholine also possesses a transient ganglion blocking action of the tetraethylammonium type, causing a fall in blood pressure and blocking responses to pre-ganglionic (but not post-ganglionic) stimulation [2]. This dual pre- and postsynaptic autonomic profile is not replicated by HC-3, TEA, or any other single choline analog.

Neurogenic Spastic State Models and Tetanus Spasm Research

Triethylcholine has been shown to be effective in relieving the spasm of experimental tetanus in rabbits, and its selective depression of high-frequency neuromuscular transmission led to its original suggestion for use in neurogenic spastic states [1]. The compound's ability to leave low-frequency neuromuscular transmission intact while selectively abolishing high-frequency (tetanic) contractions is mechanistically unique among cholinergic agents [1]. This frequency-selective filtering property cannot be replicated by HC-3, TEA, or postsynaptic neuromuscular blockers, making triethylcholine hydroxide the required compound for any investigation of frequency-dependent synaptic filtering in spastic or tetanic conditions.

Application
Selection Property
Validation Focus
Myasthenia gravis model studies
Use-dependent, choline-reversible presynaptic block
Exercise-exacerbated weakness protocols
False transmitter synthesis & release
Most potent N-ethyl false transmitter precursor
ChAT substrate confirmation and vesicular release
Combined presynaptic & ganglionic research
Dual pre-/postsynaptic autonomic profile
Ganglionic blockade verification alongside ACh synthesis inhibition
Tetanus spasm & neurogenic spasticity models
Frequency-selective synaptic depression
High-frequency contraction assays
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